molecular formula C15H19NO B6327433 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one CAS No. 1002916-47-3

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one

Cat. No. B6327433
Key on ui cas rn: 1002916-47-3
M. Wt: 229.32 g/mol
InChI Key: URYQTQDYBURNGY-UHFFFAOYSA-N
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Patent
US07960404B2

Procedure details

6 N Hydrochloric acid (2 ml) was added to a solution of 1-(8-phenyl-1,4-dioxaspiro[4,5]dec-8-yl)azetidine (370 mg, 1.3 mmol) in acetone (30 ml) and the mixture was stirred overnight at room temperature. The pH was adjusted to 10 by the addition of 5 N sodium hydroxide solution and the aqueous phase was extracted with dichloromethane (3×20 ml). The combined organic phases were dried with sodium sulfate and concentrated to small volume under vacuum. Yield: 274 mg (92%), white solid. Melting point: not determinable
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(8-phenyl-1,4-dioxaspiro[4,5]dec-8-yl)azetidine
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:8]2([N:18]3[CH2:21][CH2:20][CH2:19]3)[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CC(C)=O>[N:18]1([C:8]2([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)[CH2:19][CH2:20][CH2:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
1-(8-phenyl-1,4-dioxaspiro[4,5]dec-8-yl)azetidine
Quantity
370 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCC2(OCCO2)CC1)N1CCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1(CCC1)C1(CCC(CC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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